Cas no 655235-91-9 (2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile)

2-[(5-Formyl-1H-imidazol-1-yl)methyl]-Benzonitrile is a versatile heterocyclic compound featuring both an imidazole and benzonitrile moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research. The presence of the formyl group at the 5-position of the imidazole ring enhances its reactivity, enabling further functionalization through condensation or nucleophilic addition reactions. The benzonitrile group contributes to its stability and potential as a precursor for more complex structures. This compound is particularly useful in the development of biologically active molecules, including potential drug candidates, due to its dual functionality and compatibility with various synthetic pathways. Its well-defined structure ensures reproducibility in research applications.
2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile structure
655235-91-9 structure
Product Name:2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile
CAS No:655235-91-9
MF:C12H9N3O
MW:211.219362020493
CID:961999
PubChem ID:17840732
Update Time:2025-10-17

2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile
    • 2-(5-FORMYL-IMIDAZOL-1-YLMETHYL)-BENZONITRILE
    • 2-[(5-formylimidazol-1-yl)methyl]benzonitrile
    • 2-((5-Formyl-1H-imidazol-1-yl)methyl)benzonitrile
    • DTXSID50591216
    • 2-[(5-Formyl-1H-imidazol-1-yl)methyl]benzonitrile
    • 655235-91-9
    • MDL: MFCD06656827
    • Inchi: 1S/C12H9N3O/c13-5-10-3-1-2-4-11(10)7-15-9-14-6-12(15)8-16/h1-4,6,8-9H,7H2
    • InChI Key: ONFSAVPJNBBHDP-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=CN1CC1C=CC=CC=1C#N

Computed Properties

  • Exact Mass: 211.074561919g/mol
  • Monoisotopic Mass: 211.074561919g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 58.7Ų

2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1559356-2g
2-((5-Formyl-1H-imidazol-1-yl)methyl)benzonitrile
655235-91-9 98%
2g
¥17455.00 2024-05-05

Additional information on 2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile

2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile: A Comprehensive Overview

The compound 2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile, identified by the CAS registry number 655235-91-9, is a highly specialized organic molecule with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzonitrile group with a substituted imidazole ring. The imidazole moiety, a five-membered aromatic heterocycle, is further modified with a formyl group at the 5-position, adding complexity and functionality to the molecule.

The synthesis of this compound typically involves multi-step organic reactions, often leveraging the principles of nucleophilic aromatic substitution or coupling reactions. The presence of the imidazole ring makes this compound particularly interesting due to its ability to act as a ligand in coordination chemistry or as a precursor in the synthesis of more complex structures. Recent studies have highlighted its potential in drug design, where the imidazole moiety is known to exhibit bioactivity against various enzymes and receptors.

In terms of applications, 2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile has shown promise in the field of pharmaceuticals. Its structure allows for easy functionalization, enabling researchers to explore its role as a scaffold for drug molecules. For instance, modifications to the formyl group or the benzonitrile moiety can significantly alter the compound's pharmacokinetic properties, making it a versatile tool in medicinal chemistry.

The compound's stability and reactivity are also areas of active research. Studies have demonstrated that the imidazole ring contributes to the molecule's ability to undergo various transformations under specific conditions. For example, under acidic conditions, the formyl group can be converted into an aldehyde or further oxidized into a carboxylic acid, offering flexibility in synthetic routes. Additionally, the benzonitrile group can be hydrolyzed to yield a benzamide derivative, expanding the range of possible applications.

From an environmental standpoint, understanding the degradation pathways of CAS No. 655235-91-9 is crucial for assessing its impact on ecosystems. Recent research has focused on its biodegradation under aerobic and anaerobic conditions, with findings suggesting that certain microbial communities can metabolize this compound efficiently. This knowledge is essential for developing sustainable practices in chemical manufacturing and waste management.

In conclusion, 2-[(5-formyl-1H-imidazol-1-yl)methyl]-Benzonitrile represents a fascinating example of how structural complexity can lead to versatile chemical properties. Its applications span from drug discovery to materials science, with ongoing research continually uncovering new potential uses. As our understanding of this compound deepens, it is likely to play an increasingly important role in both academic and industrial settings.

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